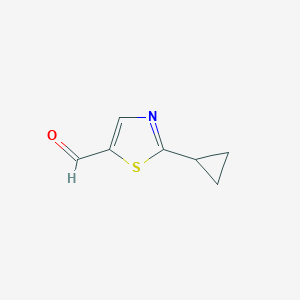

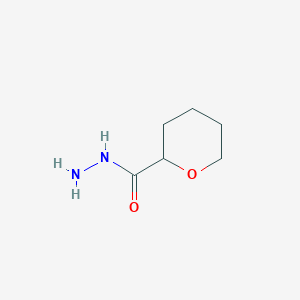

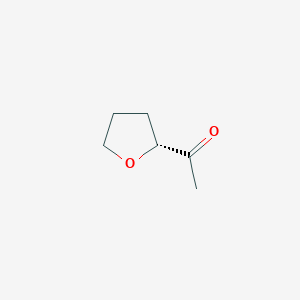

![molecular formula C12H17N5 B1419610 3-(1,3-dimethyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine CAS No. 1174873-10-9](/img/structure/B1419610.png)

3-(1,3-dimethyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Vue d'ensemble

Description

This compound, also known by its IUPAC name 3-(1,3-dimethyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine, has a molecular weight of 231.3 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of (±)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl(phenyl)methanones were synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17N5/c1-9-8-10(16(2)15-9)12-14-13-11-6-4-3-5-7-17(11)12/h8H,3-7H2,1-2H3 . This indicates the specific arrangement of atoms and bonds in the molecule.Applications De Recherche Scientifique

Antiviral Activity

This compound has shown promise in in vitro studies for its antiviral properties. The structural variations on the phenyl moiety of related derivatives have been tuned to enhance antiviral activity, particularly against coronaviruses . This suggests potential applications in the development of new antiviral drugs, especially in the wake of recent global health concerns.

Antitumoral Activity

The antitumoral activity of this compound and its derivatives has been linked to the inhibition of tubulin polymerization . This mechanism is crucial as it disrupts the mitotic spindle formation, thereby preventing cancer cell division and inducing apoptosis. This could be particularly useful in the development of chemotherapeutic agents.

Anticancer Properties

Related compounds have been synthesized and tested for their anticancer properties. Subtle structural changes have been found to significantly affect biological properties, allowing for the design of molecules with targeted anticancer activity . This opens up possibilities for personalized medicine and cancer treatment.

Anti-inflammatory and Analgesic Effects

The pyrazole scaffold, which is part of this compound’s structure, is known to exhibit anti-inflammatory and analgesic activities . This could be harnessed in the development of new anti-inflammatory drugs or analgesics, potentially with fewer side effects than current medications.

Antioxidant Properties

Compounds with a similar structure have demonstrated antioxidant properties . Antioxidants are important in neutralizing free radicals, which can prevent oxidative stress-related diseases, including neurodegenerative disorders and aging.

Antimicrobial Activity

The pyrazole and triazole rings are known to impart significant antimicrobial activity. This compound could lead to the development of new antibiotics or antifungal agents, which is increasingly important due to rising antibiotic resistance .

Anticonvulsant Effects

Derivatives of this compound have shown potential as anticonvulsants . This application could be critical in the treatment of epilepsy and other seizure disorders, providing a new avenue for therapeutic intervention.

Anti-Parkinson Activity

The compound’s framework has been associated with anti-Parkinson activity . This suggests potential use in the development of treatments for Parkinson’s disease, which could improve the quality of life for those affected by this neurodegenerative condition.

Mécanisme D'action

Target of Action

Similar compounds have been found to exhibit antitumoral activity due to the inhibition of tubulin polymerization . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules are crucial for various cellular functions, including maintaining cell shape, enabling cell motility, and facilitating intracellular transport.

Mode of Action

The mode of action of this compound involves interaction with its target, leading to changes in the target’s function. In the case of tubulin, the compound may bind to the protein and inhibit its polymerization . This prevents the formation of microtubules, disrupting the normal functioning of the cell and leading to cell death.

Biochemical Pathways

The compound affects the biochemical pathway involving tubulin and microtubule formation. By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, which is essential for cell division . This leads to cell cycle arrest and ultimately cell death, explaining its potential antitumoral activity.

Pharmacokinetics

Similar compounds have been synthesized and tested for their in vitro cell viability/cytotoxic studies . The results of these studies can provide insights into the compound’s bioavailability and pharmacokinetic properties.

Result of Action

The result of the compound’s action is the disruption of normal cell function, leading to cell death. This is due to the inhibition of tubulin polymerization, which prevents the formation of microtubules and disrupts cell division . This makes the compound a potential candidate for antitumoral activity.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(2,5-dimethylpyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5/c1-9-8-10(16(2)15-9)12-14-13-11-6-4-3-5-7-17(11)12/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIJGSJHAYDVSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C2=NN=C3N2CCCCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-dimethyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

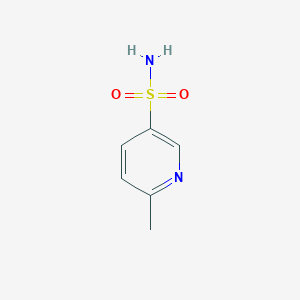

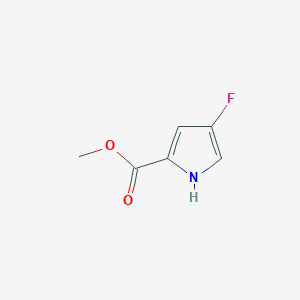

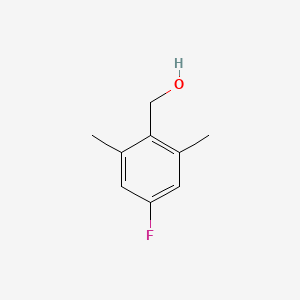

![2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride](/img/structure/B1419528.png)

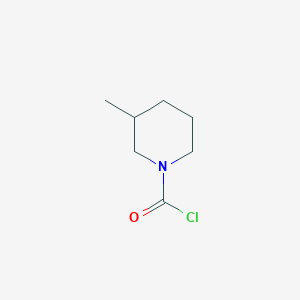

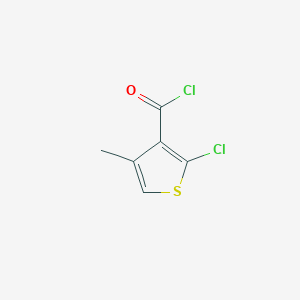

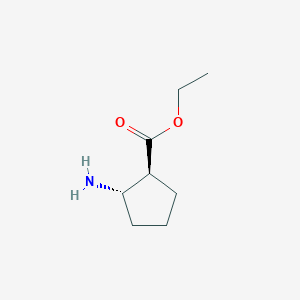

![6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1419547.png)

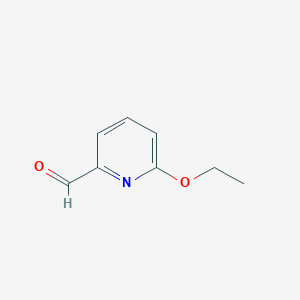

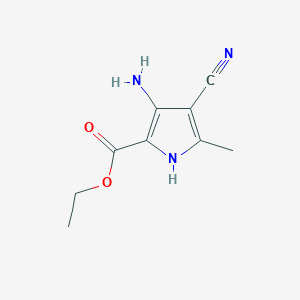

![(6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1419548.png)